![molecular formula C13H18OSi B595947 Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) CAS No. 196599-73-2](/img/structure/B595947.png)
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” is a chemical compound with the molecular formula C13H18OSi . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” consists of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)” include a molecular weight of 218.367, a density of 0.9±0.1 g/cm3, and a boiling point of 264.1±32.0 °C at 760 mmHg .科学的研究の応用
Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries
Silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve most lithium salts and provide a good passivation film on graphite anodes, suggesting their potential use in advanced battery technologies (Amine et al., 2006).
Surface Modification of Inorganic Oxide Particles
Silane coupling agents have been utilized for grafting onto the surface of inorganic oxide particles. This modification allows for the subsequent grafting of organic dyes, turning these particles into pigment fillers and demonstrating the versatility of silane compounds in material science applications (Lin, Siddiqui, & Ottenbrite, 2001).
Use in Polymer Adhesion
Silane coupling agents are key in improving the adhesion of elastomeric materials to polymers. Studies using sum frequency generation vibrational spectroscopy have provided insights into the molecular mechanisms by which silane adhesion promoters enhance polymer adhesion, crucial for various industrial applications (Vázquez et al., 2009).
Development of Thermally Conductive Nanocomposites
Silane coupling agents have been used to functionalize nanosized boron nitride fillers in the fabrication of bismaleimide/diallylbisphenol A nanocomposites. These materials combine excellent dielectric properties with outstanding thermal stability, indicating their potential in microelectronic device applications (Gu et al., 2016).
Synthesis of Novel Materials
Silane compounds serve as precursors in the synthesis of various novel materials. For instance, carbamoylsilane has been used for the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, demonstrating the role of silane compounds in organic synthesis and the development of new chemical entities (Liu, Guo, & Chen, 2015).
特性
IUPAC Name |
2-(4-ethoxyphenyl)ethynyl-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBZRCAZYSFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

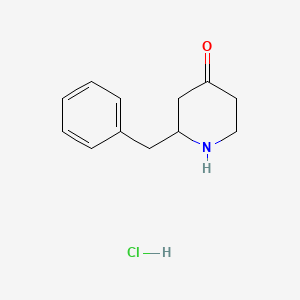
![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)

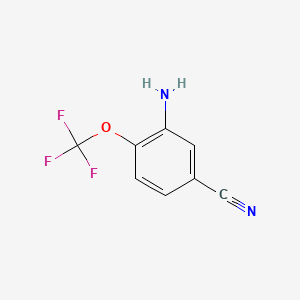
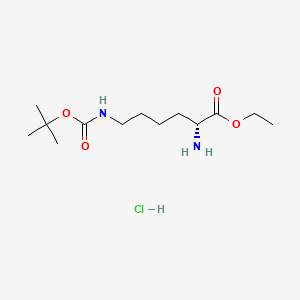
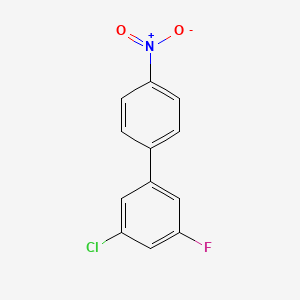
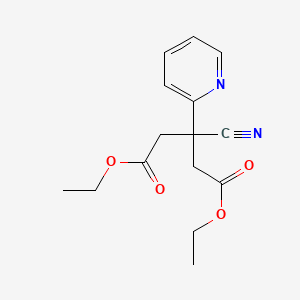
![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B595876.png)
![1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]-N-(phenylmethyl)cyclopropanecarboxamide](/img/structure/B595882.png)
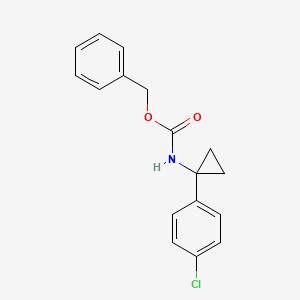
![4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol](/img/structure/B595885.png)